molecular formula C8H5N5O B1201375 p-Azido-alpha-diazoacetophenone CAS No. 74686-86-5

p-Azido-alpha-diazoacetophenone

Cat. No.: B1201375
CAS No.: 74686-86-5
M. Wt: 187.16 g/mol
InChI Key: PRCYRXMZLOEZPF-UHFFFAOYSA-N
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Description

p-Azido-alpha-diazoacetophenone (CAS 74686-86-5) is a specialized bifunctional reagent that integrates two highly reactive moieties—an aryl azide and a diazo group—making it a valuable building block in organic synthesis and chemical biology research. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. The aryl azide group is a key participant in click chemistry, notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to construct 1,2,3-triazole linkages for bioconjugation and material science applications . α-Diazo carbonyl compounds, on the other hand, are remarkably versatile intermediates that participate in a wide array of transformations, including cyclopropanation, C-H insertion, Wolff rearrangement, and ylide formation . The presence of both functionalities on a single acetophenone scaffold allows researchers to sequentially exploit these orthogonal reactivities. This structural motif is particularly useful for synthesizing complex heterocyclic frameworks, such as oxazoles, pyrazoles, and triazoles, which are common in pharmaceuticals and agrochemicals . Compounds derived from α-azido ketones have been investigated for a range of biological activities, including antitumor, antibacterial, anti-HIV, and antihyperglycemic effects . This compound serves as a critical synthon for exploring these and other research avenues.

Properties

CAS No.

74686-86-5

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

1-(4-azidophenyl)-2-diazoethanone

InChI

InChI=1S/C8H5N5O/c9-11-5-8(14)6-1-3-7(4-2-6)12-13-10/h1-5H

InChI Key

PRCYRXMZLOEZPF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=[N+]=[N-])N=[N+]=[N-]

Synonyms

4-azido-alpha-diazoacetophenone
p-azido-alpha-diazoacetophenone
para-azido-alpha-diazoacetophenone

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Click Chemistry :
    • p-Azido-alpha-diazoacetophenone serves as a precursor for the generation of reactive intermediates used in click chemistry. Its azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes, leading to the formation of triazoles, which are important scaffolds in drug discovery .
  • Diazo Transfer Reactions :
    • The compound can be utilized in diazo transfer reactions to convert azides into diazo compounds efficiently. This transformation is crucial for synthesizing various heterocycles and complex organic molecules .

Applications in Medicinal Chemistry

  • Antitumor Activity :
    • Studies have indicated that diazo compounds exhibit antitumor properties at nanomolar concentrations. For instance, this compound has been evaluated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent .
  • Biological Activity :
    • The compound has been investigated for its antimicrobial activity. Research indicates that diazo-containing natural products can inhibit the growth of various pathogens, making them valuable candidates for developing new antimicrobial therapies .

Bioconjugation and Chemical Biology

  • Protein Labeling :
    • This compound can be employed to label proteins through bioorthogonal reactions. Its ability to form stable conjugates with biomolecules allows for the study of protein interactions and dynamics in living systems .
  • In Vivo Imaging :
    • The compound's reactivity enables its use in bioconjugation strategies for imaging applications. By attaching fluorescent or radioactive labels to proteins or antibodies, researchers can visualize biological processes in real-time using techniques such as fluorescence microscopy or positron emission tomography (PET) .

Case Studies

StudyApplicationFindings
Bernardes et al. (2020)Protein ModificationDemonstrated efficient labeling of proteins using diazo-tagged side chains, enabling specific bioimaging applications .
Research on Antitumor ActivityAnticancer AgentEvaluated the cytotoxicity of diazo compounds against lung cancer cells, highlighting their potential as therapeutic agents .
Bioconjugation TechniquesChemical BiologyDeveloped methods for selective protein labeling using p-azido derivatives, showcasing their utility in studying protein interactions .

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The diazo group in this compound enables carbene formation under UV light, a feature absent in azido-only analogs like p-azido-phenylalanine .
  • Stability: Unlike diphenylamine analogs (e.g., tofenamic acid), which exhibit high thermal stability, this compound is prone to decomposition at elevated temperatures or prolonged light exposure .

Limitations and Challenges

  • Synthetic Complexity : Introducing both azido and diazo groups increases synthetic difficulty compared to simpler analogs like thyroxine derivatives, which prioritize halogenation over nitrogen-rich functionalities .

Preparation Methods

Synthesis of p-Nitroacetophenone

p-Nitroacetophenone serves as the precursor for azide introduction. Nitration of acetophenone using concentrated nitric and sulfuric acids (1:1 v/v) at 0–5°C yields p-nitroacetophenone in 68–72% yield. The regioselectivity arises from the electron-withdrawing ketone group directing nitration to the para position.

Reduction to p-Aminoacetophenone

Catalytic hydrogenation of p-nitroacetophenone over 10% Pd/C in ethanol at 50 psi H₂ and 25°C for 6 hours quantitatively reduces the nitro group to an amine. Alternatively, Fe/HCl reduction provides comparable yields but requires neutralization and extraction steps.

Conversion to p-Azidoacetophenone

The amino group is diazotized using NaNO₂ and HCl at 0°C, followed by azide substitution with NaN₃ in aqueous H₂SO₄ (pH 3–4). This Sandmeyer-type reaction proceeds via a diazonium intermediate, yielding p-azidoacetophenone in 85–90% purity. Key considerations:

  • Excess NaN₃ (1.5 equiv) ensures complete substitution.

  • Low temperatures (0–5°C) prevent diazonium decomposition.

Diazo Transfer to the Alpha Position

The alpha-methyl group of p-azidoacetophenone undergoes diazo transfer using p-toluenesulfonyl azide (TsN₃, 1.2 equiv) and triethylamine (2.0 equiv) in anhydrous CH₂Cl₂ at 25°C. The reaction proceeds via base-assisted deprotonation and [3+2] cycloaddition, followed by retro-cycloaddition to release N₂ and yield the diazo compound (Table 1).

Table 1: Optimization of Diazo Transfer Conditions

ParameterOptimal ValueYield (%)Side Products
TsN₃ Equiv1.278<5% acyl hydrazone
SolventCH₂Cl₂78<10% in DMF
Temperature (°C)257865% at 0°C
Base (Equiv)Et₃N (2.0)7845% with DBU

Method 2: Phosphine-Mediated Azide-to-Diazo Conversion

Reaction Mechanism

Phosphine 1e (Scheme 5 in) reacts with alpha-azido ketones to form acyl triazenes, which fragment under basic conditions to yield diazo compounds (Figure 1). For this compound, this method requires pre-installation of the alpha-azido group, which complicates regioselectivity.

Figure 1: Proposed Mechanism for Phosphine-Mediated Conversion

Ph3P+R-N3Ph3P=N-N=N-RH2OR-N2+Ph3P=O+NH3\text{Ph}3\text{P} + \text{R-N}3 \rightarrow \text{Ph}3\text{P=N-N=N-R} \xrightarrow{\text{H}2\text{O}} \text{R-N}2 + \text{Ph}3\text{P=O} + \text{NH}_3

Limitations

  • Low Functional Group Tolerance : The azide must be alpha to the ketone, conflicting with the para-azido requirement.

  • Side Reactions : Competing Staudinger ligation (amide formation) reduces diazo yields to 30–50%.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 2100 cm⁻¹ (azide stretch) and 2100–2150 cm⁻¹ (diazo stretch).

  • ¹H NMR : Absence of alpha-methyl protons (δ 2.5 ppm in acetophenone) and new singlet for diazo CH (δ 5.1 ppm).

  • ¹³C NMR : Ketone carbonyl at δ 195–200 ppm; diazo carbon at δ 60–65 ppm.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 187.0490 (C₈H₅N₅O) .

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Calculate EC50_{50}/IC50_{50} values with 95% confidence intervals. Perform outlier detection (Grubbs’ test) and assess assay variability via coefficient of variation (CV) .

Literature and Data Management

Q. How to conduct a systematic literature review on applications of this compound?

  • Methodological Answer : Use SciFinder or Reaxys with Boolean operators (e.g., "diazoacetophenone AND azide NOT industrial") to filter academic studies. Annotate findings in reference managers (Zotero, EndNote) and categorize by reaction type (cycloadditions, photolysis). Critically evaluate sources for methodological rigor, prioritizing high-impact journals and citation counts .

Q. What tools ensure reproducibility when documenting synthetic procedures?

  • Methodological Answer : Adhere to the "Experimental" section guidelines from Reviews in Analytical Chemistry: detail reagent grades, equipment models (e.g., Schlenk line specifications), and reaction monitoring intervals. Provide raw spectral data and crystallographic CIF files as supplementary materials .

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